molecular formula C9H11ClFN B565959 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS No. 879324-66-0

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B565959
CAS No.: 879324-66-0
M. Wt: 187.642
InChI Key: ZQPBZLHQLCAFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is a white crystalline powder commonly used in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. It acts as a selective antagonist of the 5-HT2 receptor, inhibiting the uptake of dopamine and noradrenaline in the brain. This interaction affects neurotransmitter levels and can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its selective antagonism of the 5-HT2 receptor and its ability to inhibit dopamine and noradrenaline uptake set it apart from other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBZLHQLCAFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.